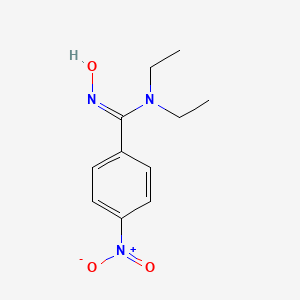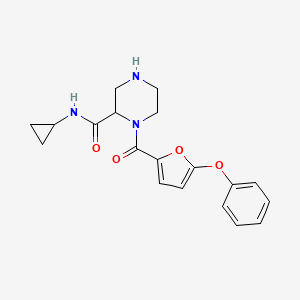![molecular formula C15H15ClN4S B5337208 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5337208.png)
2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. This molecule has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CPI-444 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole involves the inhibition of adenosine A2A receptor. Adenosine is a signaling molecule that is produced in response to cellular stress and inflammation. Adenosine binds to the A2A receptor on immune cells, leading to the suppression of the immune response. This mechanism is exploited by tumors to evade the immune system and promote their growth. This compound blocks the adenosine A2A receptor, leading to the activation of the immune response and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines and enhance the anti-tumor immune response. This compound has also been shown to increase the levels of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are known to play a key role in the anti-tumor immune response.
実験室実験の利点と制限
One of the main advantages of 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole is its specificity for the adenosine A2A receptor. This specificity allows for a targeted approach to cancer treatment, minimizing off-target effects and reducing toxicity. However, one of the limitations of this compound is its potential for resistance development. Tumors may develop resistance to this compound by upregulating other adenosine receptors or by activating alternative immune evasion mechanisms.
将来の方向性
There are several future directions for the development of 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole. One potential direction is the combination of this compound with other immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cell therapy. This combination approach may enhance the anti-tumor immune response and improve treatment outcomes. Another potential direction is the development of biomarkers to predict response to this compound. Biomarkers may help identify patients who are most likely to benefit from this compound and guide treatment decisions. Finally, further research is needed to understand the mechanisms of resistance to this compound and develop strategies to overcome this resistance.
合成法
The synthesis of 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole involves several steps, starting with the reaction of 3-chloroaniline with 2-bromoethylamine hydrobromide to form 2-(3-chlorophenyl)ethylamine. This compound is then reacted with 1-methyl-1H-imidazole-2-thiol to form this compound. The final step involves the chlorination of the molecule to introduce the chlorine atom at the 3-position of the phenyl ring.
科学的研究の応用
2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung cancer, and colorectal cancer. This compound works by blocking the adenosine A2A receptor, which is known to play a key role in tumor growth and immune evasion. By blocking this receptor, this compound enhances the anti-tumor immune response and inhibits tumor growth.
特性
IUPAC Name |
2-(3-chlorophenyl)-1-[2-(1-methylimidazol-2-yl)sulfanylethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S/c1-19-7-5-18-15(19)21-10-9-20-8-6-17-14(20)12-3-2-4-13(16)11-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDSNIDAOUWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCN2C=CN=C2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)
![7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5337133.png)
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5337143.png)

![4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5337150.png)
![N-allyl-7-(1,3-benzodioxol-5-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337158.png)
![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]alanine](/img/structure/B5337171.png)
![1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline](/img/structure/B5337179.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5337180.png)
![3-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5337192.png)
![7-{[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5337193.png)
![3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5337198.png)
![7-(4-chlorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5337201.png)
